

Application Notes and Protocols for CP-346086 Dihydrate in VLDL Secretion Inhibition

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Compound of Interest

Compound Name: CP-346086 dihydrate

Cat. No.: B11929687

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Introduction

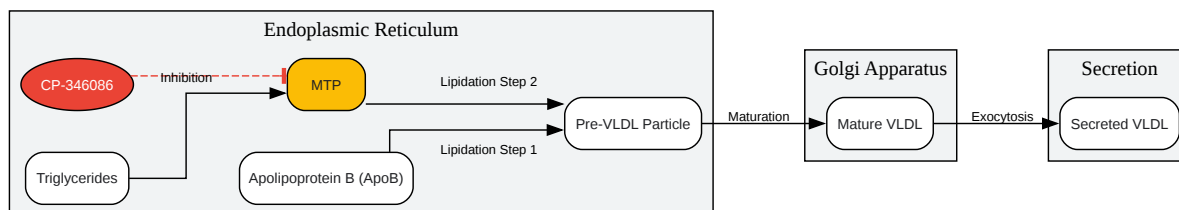
Very Low-Density Lipoprotein (VLDL) particles are assembled in the liver and are responsible for transporting endogenous triglycerides to peripheral tissues. Overproduction of VLDL is a key feature of several metabolic disorders, including hypertriglyceridemia and is implicated in the pathogenesis of atherosclerosis. A critical step in the assembly and secretion of VLDL is the lipidation of apolipoprotein B (ApoB), a process mediated by the microsomal triglyceride transfer protein (MTP). Inhibition of MTP presents a promising therapeutic strategy for lowering plasma lipid levels.

CP-346086 dihydrate is a potent and selective inhibitor of MTP.^{[1][2][3]} It has been shown to effectively inhibit the secretion of VLDL from hepatocytes, leading to a significant reduction in plasma triglyceride and cholesterol levels.^{[2][3]} These application notes provide detailed protocols for utilizing **CP-346086 dihydrate** to inhibit VLDL secretion in both in vitro and in vivo research settings.

Mechanism of Action

CP-346086 dihydrate exerts its inhibitory effect by binding to MTP within the endoplasmic reticulum of hepatocytes and enterocytes.^[4] This binding prevents the transfer of triglycerides and other lipids to nascent ApoB, thereby halting the assembly of VLDL particles and their subsequent secretion into the circulation.

Signaling Pathway of VLDL Assembly and Inhibition by CP-346086

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Caption: VLDL assembly in the ER and its inhibition by CP-346086.

Quantitative Data Summary

The following tables summarize the key quantitative data for **CP-346086 dihydrate** from published studies.

Parameter	Cell Line/Species	Value	Reference
MTP IC50	Human and Rodent	2.0 nM	[2] [3]
ApoB & Triglyceride Secretion IC50	HepG2 cells	2.6 nM	[2] [3]

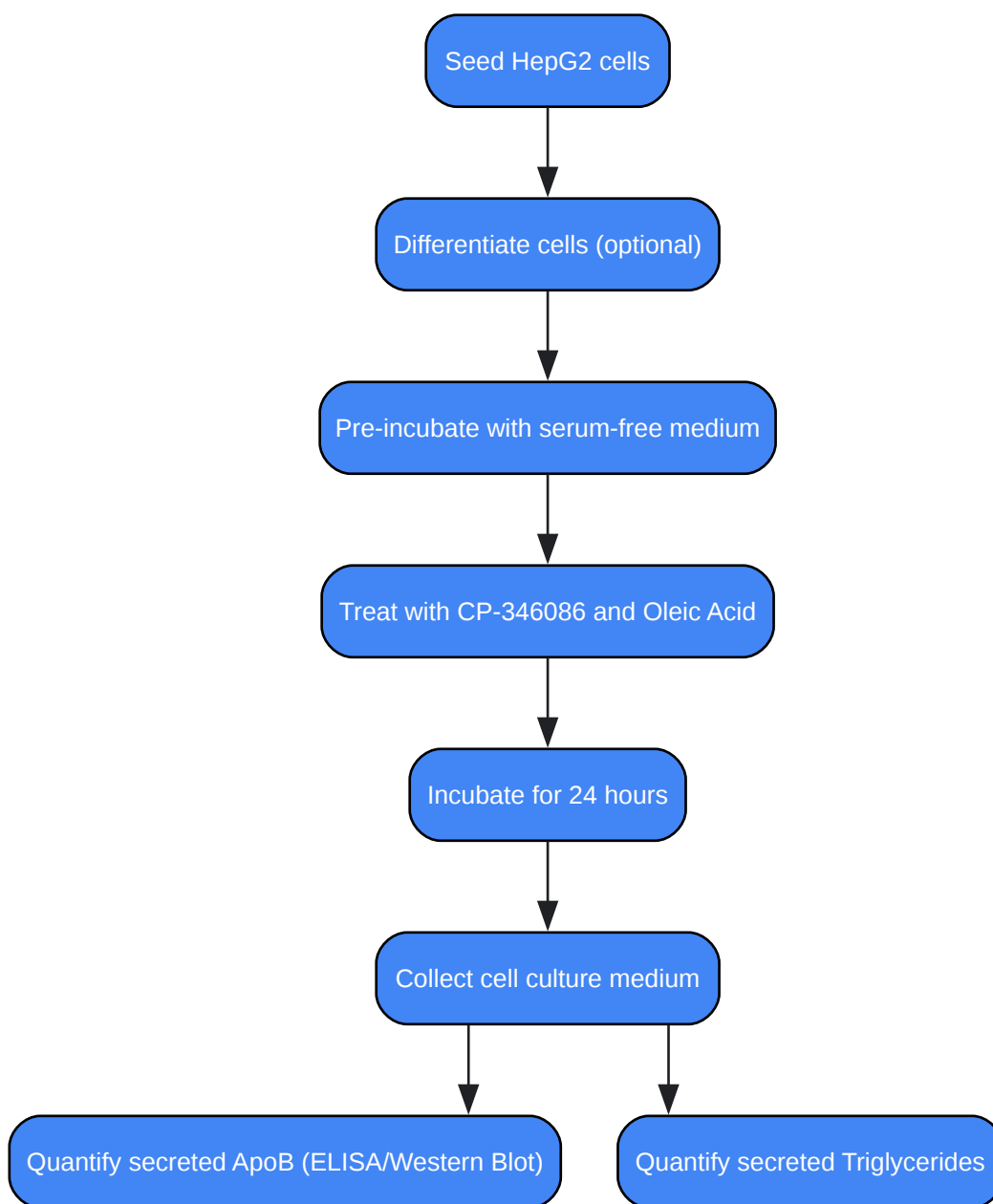
Species	Dose	Effect	Reference
Rats/Mice	1.3 mg/kg (single oral dose)	30% reduction in plasma triglycerides	[2]
Rats/Mice	10 mg/kg/day (2-week treatment)	75% reduction in VLDL cholesterol, 62% reduction in triglycerides	[2]
Healthy Humans	3 mg (single oral dose)	ED50 for VLDL cholesterol reduction	[2]
Healthy Humans	10 mg (single oral dose)	ED50 for plasma triglyceride reduction	[2]
Healthy Humans	30 mg/day (2-week treatment)	72% reduction in LDL cholesterol, 75% reduction in triglycerides	[2]

Experimental Protocols

In Vitro VLDL Secretion Assay Using HepG2 Cells

This protocol describes how to assess the inhibitory effect of **CP-346086 dihydrate** on VLDL secretion from the human hepatoma cell line, HepG2.

Experimental Workflow for In Vitro Assay



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Caption: Workflow for the in vitro VLDL secretion inhibition assay.

Materials:

- HepG2 cells (ATCC® HB-8065™)
- Dulbecco's Modified Eagle's Medium (DMEM)

- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **CP-346086 dihydrate**
- Oleic acid
- Bovine Serum Albumin (BSA), fatty acid-free
- Phosphate-Buffered Saline (PBS)
- ApoB ELISA kit or antibodies for Western blotting
- Triglyceride quantification kit

Procedure:

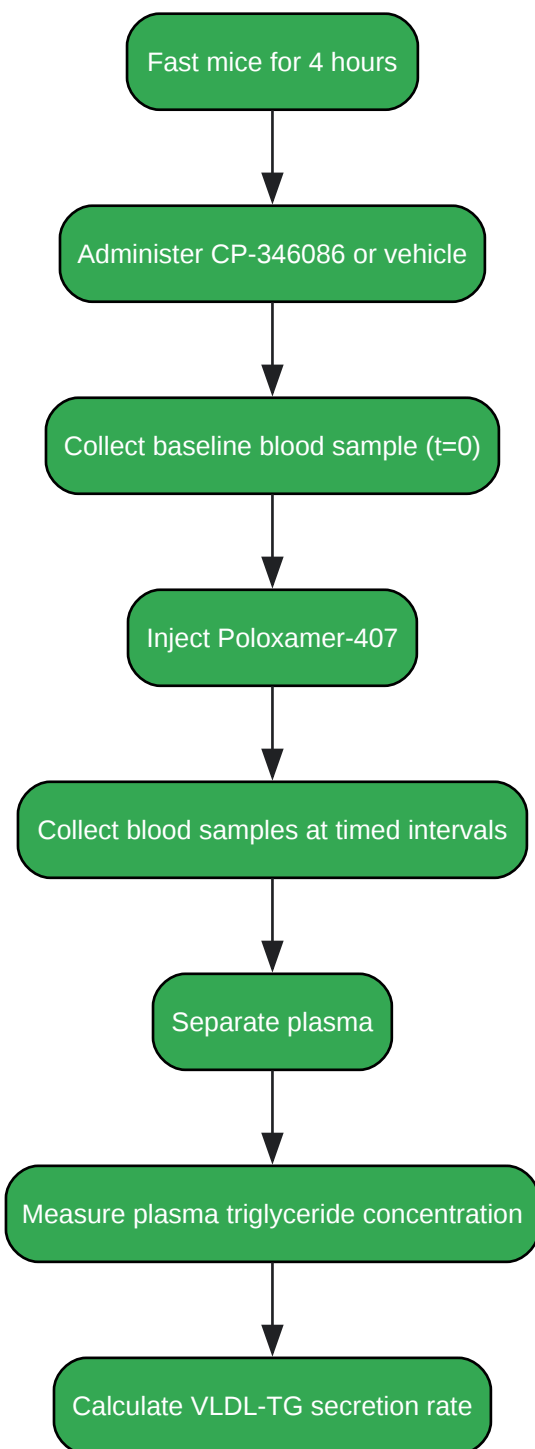
- Cell Culture:
 - Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
 - Seed cells in 6-well plates at a density that allows them to reach 80-90% confluency on the day of the experiment.
- Preparation of Reagents:
 - **CP-346086 Dihydrate** Stock Solution: Prepare a stock solution of **CP-346086 dihydrate** in an appropriate solvent (e.g., DMSO). Note: Consult the manufacturer's instructions for the recommended solvent and storage conditions.
 - Oleic Acid-BSA Complex: Prepare a 5 mM oleic acid stock solution complexed with 10% fatty acid-free BSA in serum-free DMEM. Gently warm to 37°C to dissolve.
- Treatment:
 - Wash the confluent HepG2 cells twice with warm PBS.

- Pre-incubate the cells with serum-free DMEM for 2-4 hours to deplete endogenous lipids.
- Prepare treatment media by diluting the **CP-346086 dihydrate** stock solution and the oleic acid-BSA complex in serum-free DMEM to the final desired concentrations. A final oleic acid concentration of 0.4-1.0 mM is typically used to stimulate VLDL secretion.[5][6]
Include a vehicle control (e.g., DMSO) without the inhibitor.
- Remove the pre-incubation medium and add the treatment media to the cells.
- Incubation and Sample Collection:
 - Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
 - After incubation, collect the cell culture medium. Centrifuge at 500 x g for 5 minutes to pellet any detached cells and collect the supernatant.
- Quantification of VLDL Secretion:
 - Apolipoprotein B (ApoB) Quantification: Measure the concentration of secreted ApoB in the collected medium using a human ApoB ELISA kit according to the manufacturer's instructions. Alternatively, ApoB can be quantified by Western blotting.
 - Triglyceride Quantification: Measure the concentration of triglycerides in the collected medium using a commercial triglyceride quantification kit.[7]

In Vivo VLDL Secretion Assay in Mice

This protocol details a method to measure the rate of hepatic VLDL-triglyceride secretion in mice using the lipoprotein lipase inhibitor, poloxamer-407.

Experimental Workflow for In Vivo Assay



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